Indacaterol N-Glucuronide
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Overview
Description
Indacaterol N-Glucuronide is a metabolite of Indacaterol, a long-acting beta-2 adrenergic agonist used primarily for the treatment of chronic obstructive pulmonary disease (COPD) and asthma . Indacaterol itself is known for its rapid onset and prolonged duration of action, making it a valuable therapeutic agent in respiratory medicine . The glucuronidation of Indacaterol results in the formation of this compound, which is a significant pathway in the metabolism and excretion of the parent compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Indacaterol N-Glucuronide involves the glucuronidation of Indacaterol. This reaction typically occurs in the liver, where the enzyme UDP-glucuronosyltransferase (UGT) catalyzes the conjugation of glucuronic acid to Indacaterol . The reaction conditions often include the presence of UDP-glucuronic acid and the UGT enzyme in an appropriate buffer system.
Industrial Production Methods: Industrial production of this compound is not commonly practiced as it is primarily a metabolic product. the large-scale synthesis of Indacaterol involves advanced organic synthesis techniques, including the use of chiral catalysts to ensure the production of the desired enantiomer . The glucuronidation process can be replicated in vitro using liver microsomes or recombinant UGT enzymes for research purposes .
Chemical Reactions Analysis
Types of Reactions: Indacaterol N-Glucuronide primarily undergoes metabolic reactions, including:
Oxidation: Catalyzed by cytochrome P450 enzymes, leading to hydroxylated metabolites.
Glucuronidation: Catalyzed by UGT enzymes, forming glucuronide conjugates.
Common Reagents and Conditions:
Oxidation: Requires cytochrome P450 enzymes, NADPH, and oxygen.
Glucuronidation: Requires UDP-glucuronic acid and UGT enzymes.
Major Products:
Hydroxylated Indacaterol: Formed through oxidation.
This compound: Formed through glucuronidation.
Scientific Research Applications
Indacaterol N-Glucuronide has several applications in scientific research:
Pharmacokinetics: Studying the metabolism and excretion of Indacaterol.
Drug Development: Understanding the metabolic pathways can aid in the development of new drugs with improved efficacy and safety profiles.
Toxicology: Assessing the safety and potential side effects of Indacaterol and its metabolites.
Mechanism of Action
Indacaterol N-Glucuronide itself does not have a direct therapeutic effect. its formation is crucial for the metabolism and clearance of Indacaterol from the body . Indacaterol works by stimulating beta-2 adrenergic receptors in the smooth muscle of the airways, leading to muscle relaxation and bronchodilation . This action increases the diameter of the airways, improving airflow and reducing symptoms of COPD and asthma .
Comparison with Similar Compounds
Formoterol: Another long-acting beta-2 adrenergic agonist used for asthma and COPD.
Salmeterol: A long-acting beta-2 adrenergic agonist with a slower onset but longer duration of action compared to Indacaterol.
Uniqueness of Indacaterol N-Glucuronide: this compound is unique due to its rapid onset and prolonged duration of action, which allows for once-daily dosing . This is in contrast to other beta-2 agonists like Formoterol and Salmeterol, which may require more frequent dosing .
Properties
Molecular Formula |
C30H36N2O9 |
---|---|
Molecular Weight |
568.6 g/mol |
IUPAC Name |
(2R,3R,4R,5S,6S)-6-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)-[(2R)-2-hydroxy-2-(8-hydroxy-2-oxo-1H-quinolin-5-yl)ethyl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C30H36N2O9/c1-3-14-9-16-11-18(12-17(16)10-15(14)4-2)32(29-27(38)25(36)26(37)28(41-29)30(39)40)13-22(34)19-5-7-21(33)24-20(19)6-8-23(35)31-24/h5-10,18,22,25-29,33-34,36-38H,3-4,11-13H2,1-2H3,(H,31,35)(H,39,40)/t22-,25+,26+,27-,28+,29-/m0/s1 |
InChI Key |
AYUINKXDLMIPNM-LBPVPJGVSA-N |
Isomeric SMILES |
CCC1=C(C=C2CC(CC2=C1)N(C[C@@H](C3=C4C=CC(=O)NC4=C(C=C3)O)O)[C@@H]5[C@H]([C@@H]([C@H]([C@@H](O5)C(=O)O)O)O)O)CC |
Canonical SMILES |
CCC1=C(C=C2CC(CC2=C1)N(CC(C3=C4C=CC(=O)NC4=C(C=C3)O)O)C5C(C(C(C(O5)C(=O)O)O)O)O)CC |
Origin of Product |
United States |
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